molecular formula C8H4BrFO2 B13511676 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one

Katalognummer: B13511676
Molekulargewicht: 231.02 g/mol
InChI-Schlüssel: PKLOMFNWGYRJFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the use of dehydrative cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The benzofuran ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and catalyst, will depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzofuran derivatives, while oxidation reactions may produce oxidized benzofuran compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research into its potential as a drug candidate for various diseases, including cancer and viral infections.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the specific application and context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives, such as:

  • 6-Bromo-2,3-dihydro-1-benzofuran-3-one
  • 4-Fluoro-2,3-dihydro-1-benzofuran-3-one
  • 6-Bromo-4-fluoro-1-benzofuran-3-one

Uniqueness

The presence of both bromine and fluorine substituents in this compound makes it unique compared to other benzofuran derivatives.

Eigenschaften

Molekularformel

C8H4BrFO2

Molekulargewicht

231.02 g/mol

IUPAC-Name

6-bromo-4-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H4BrFO2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2

InChI-Schlüssel

PKLOMFNWGYRJFW-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)C2=C(O1)C=C(C=C2F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.